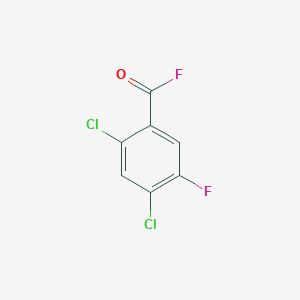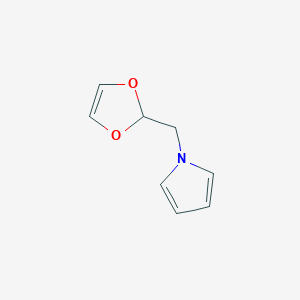
1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole typically involves the reaction of pyrrole with a 1,3-dioxolane derivative. One common method includes the use of a base to deprotonate the pyrrole, followed by nucleophilic substitution with a 1,3-dioxolane halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the dioxolane moiety, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles and dioxolanes, which can be further utilized in synthetic chemistry.
科学研究应用
1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole exerts its effects involves interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions, while the dioxolane moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1,3-Dioxane derivatives: These compounds share the dioxolane moiety but differ in the ring size and substitution pattern.
Pyrrole derivatives: Compounds such as N-methylpyrrole and N-phenylpyrrole have similar structural features but lack the dioxolane group.
Uniqueness: 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole is unique due to the presence of both the pyrrole and dioxolane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
1-(1,3-dioxol-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C8H9NO2/c1-2-4-9(3-1)7-8-10-5-6-11-8/h1-6,8H,7H2 |
InChI 键 |
WRZCPLWHUWZGNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)CC2OC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


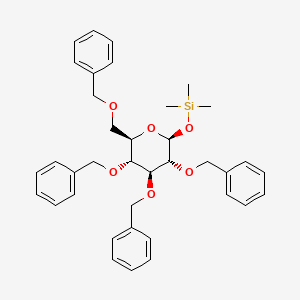

![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
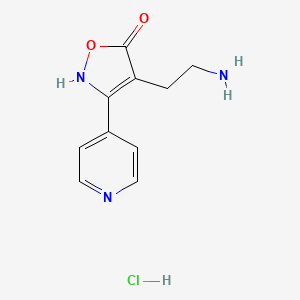


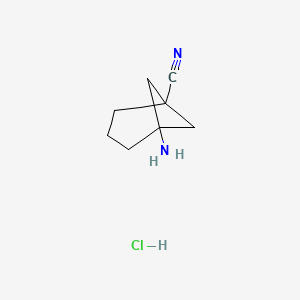
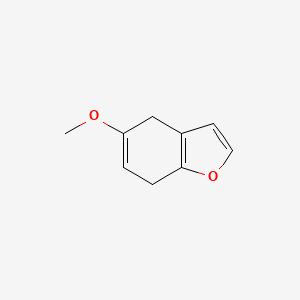
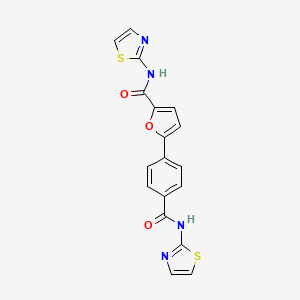
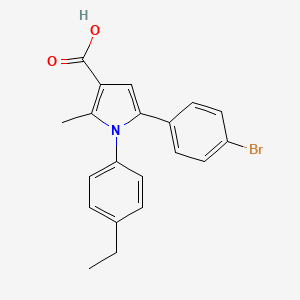
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
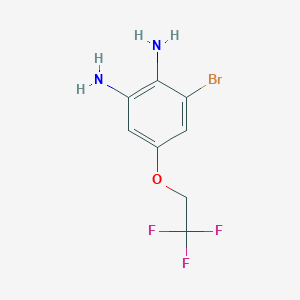
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
